molecular formula C8H9N3S B3190445 6-Hydrazino-2-methyl-1,3-benzothiazole CAS No. 42222-49-1

6-Hydrazino-2-methyl-1,3-benzothiazole

Cat. No.: B3190445
CAS No.: 42222-49-1
M. Wt: 179.24 g/mol
InChI Key: MWCLWAXPDLPJEU-UHFFFAOYSA-N
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Description

6-Hydrazino-2-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a hydrazino group at the 6th position and a methyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydrazino-2-methyl-1,3-benzothiazole typically involves the reaction of 2-methyl-1,3-benzothiazole with hydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2-Methyl-1,3-benzothiazole+HydrazineThis compound\text{2-Methyl-1,3-benzothiazole} + \text{Hydrazine} \rightarrow \text{this compound} 2-Methyl-1,3-benzothiazole+Hydrazine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

6-Hydrazino-2-methyl-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 6-hydrazino-2-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or RNA, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

    2-Hydrazinobenzothiazole: Similar structure but lacks the methyl group at the 2nd position.

    6-Hydrazino-1,3-benzothiazole: Similar structure but lacks the methyl group at the 2nd position.

Uniqueness: 6-Hydrazino-2-methyl-1,3-benzothiazole is unique due to the presence of both the hydrazino group and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to other benzothiazole derivatives.

Biological Activity

6-Hydrazino-2-methyl-1,3-benzothiazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by a hydrazino group at the 6th position and a methyl group at the 2nd position on the benzothiazole ring, is being explored for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

The synthesis of this compound typically involves the reaction of 2-methyl-1,3-benzothiazole with hydrazine in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be summarized as follows:

2 Methyl 1 3 benzothiazole+Hydrazine6 Hydrazino 2 methyl 1 3 benzothiazole\text{2 Methyl 1 3 benzothiazole}+\text{Hydrazine}\rightarrow \text{6 Hydrazino 2 methyl 1 3 benzothiazole}

This compound is notable for its ability to undergo various chemical reactions, including oxidation and substitution, which can lead to derivatives with enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit or modify their activity, potentially leading to therapeutic effects. Additionally, the compound may interact with nucleic acids (DNA/RNA), influencing their function and contributing to its biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various derivatives of benzothiazoles, it was found to possess moderate-to-potent activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for this compound ranged from 8 µg/mL to 50 µg/mL depending on the bacterial strain tested .

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
Staphylococcus aureus8Comparable to ampicillin
Escherichia coli12Comparable to clotrimazole
Klebsiella pneumoniae25Moderate activity

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines. For instance, it exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective growth inhibition. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Antibacterial Efficacy : A study evaluated its activity against multi-drug resistant strains of E. coli and reported an MIC of 8 µg/mL. The compound also demonstrated biofilm inhibition properties, making it a candidate for treating chronic infections .
  • Anticancer Properties : In a study involving MCF-7 cells, treatment with this compound resulted in increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and potential apoptosis. The treated cells showed significant morphological changes consistent with programmed cell death .

Properties

IUPAC Name

(2-methyl-1,3-benzothiazol-6-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-5-10-7-3-2-6(11-9)4-8(7)12-5/h2-4,11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCLWAXPDLPJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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